1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-
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Overview
Description
1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- is a complex organic compound characterized by its unique structure containing multiple sulfur atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- typically involves the formation of the dithiolo and trithionin rings through a series of condensation and cyclization reactions. Common starting materials include thiols and carbonyl compounds, which undergo nucleophilic addition and subsequent cyclization under controlled conditions. The reaction conditions often require the use of catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also interact with specific pathways, such as oxidative stress pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Diphenyl[1,3]dithiolo[4,5-b]-dithiine-2-thione: This compound has a similar dithiolo ring structure but with phenyl groups attached, leading to different chemical properties and applications.
2-Sulfanylidene-1,3-dithiolo[4,5-b]naphtho-[2,3-e][1,4]dithiine-5,10-dione: Another compound with a similar core structure but with additional functional groups that modify its reactivity and applications.
Uniqueness
1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- is unique due to its specific arrangement of sulfur atoms and fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
146793-27-3 |
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Molecular Formula |
C7H8S6 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionine-2-thione |
InChI |
InChI=1S/C7H8S6/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2 |
InChI Key |
PBENYJQRNSFNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(SCCS1)SC(=S)S2 |
Origin of Product |
United States |
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